Minimal CNS Penetration: A Defining Quantitative Difference from U-50488H
ICI 204448 achieves substantially lower brain concentrations compared to the centrally-penetrant reference KOR agonist, U-50488H. Ex vivo binding studies following subcutaneous administration in mice demonstrated that the brain levels of ICI 204448 were markedly lower, quantifying its peripheral restriction [1]. This directly contrasts with U-50488H, which produces robust central effects.
| Evidence Dimension | Brain Concentration (CNS Penetration) |
|---|---|
| Target Compound Data | Substantially lower brain levels achieved compared to central-penetrant comparators |
| Comparator Or Baseline | U-50488H and tifluadom |
| Quantified Difference | Brain levels of ICI 204448 were 'substantially lower' than those produced by U-50488H and tifluadom |
| Conditions | Ex vivo binding studies in mice following subcutaneous administration |
Why This Matters
This is the primary differentiator; researchers requiring selective peripheral KOR activation without confounding central effects (e.g., dysphoria, sedation) must use ICI 204448 over a brain-penetrant alternative like U-50488H.
- [1] Shaw JS, Carroll JA, Alcock P, Main BG. ICI 204448: a kappa-opioid agonist with limited access to the CNS. Br J Pharmacol. 1989;96(4):986-992. doi:10.1111/j.1476-5381.1989.tb11911.x View Source
